molecular formula C22H17ClN6 B2484484 7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 957002-67-4

7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2484484
CAS RN: 957002-67-4
M. Wt: 400.87
InChI Key: SXOAWDCLOWWLBS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have attracted attention due to their potential therapeutic applications and intriguing chemical properties. They serve as a foundation for developing compounds with varied biological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of substituted pyrazoles with various reagents to introduce different functional groups that influence the compound's properties and reactivity. For instance, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution has been explored to produce 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, illustrating a method for constructing pyrazolo[1,5-a]pyrimidine derivatives with specific substituents (Chimichi et al., 1996).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring, which can be further substituted with various functional groups. X-ray diffraction analysis provides insights into the crystal structure, showing how substitutions affect the overall molecular geometry and intermolecular interactions (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including nucleophilic substitutions, which allow for the introduction of different substituents, altering the compound's chemical properties and biological activity. The reactivity of these compounds can be influenced by the nature and position of these substituents, as demonstrated in studies on their synthesis and reaction mechanisms (Kaping et al., 2020).

Scientific Research Applications

Antimicrobial and Anticancer Potential

A series of compounds including derivatives closely related to the chemical structure have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, certain compounds have shown higher anticancer activity compared to the reference drug, doxorubicin, along with good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016). This highlights the potential of these derivatives in developing new therapeutic agents.

Synthesis and Antitumor Activities

Research focused on the synthesis of similar compounds has shown promising antitumor activities, underscoring the importance of structural variations in enhancing biological effects. The studies underscore the strategic design and synthesis of novel compounds as potential antitumor agents, with some derivatives exhibiting good antitumor activities, suggesting their value in drug development and cancer therapy (Xin, 2012).

Organometallic Complexes for Biological Applications

The synthesis of organometallic complexes based on pyrazolo[1,5-a]pyrimidine derivatives, including those with chlorophenyl groups, has been explored. These complexes have demonstrated potent cytotoxic nature against HCT116 cells, with some exhibiting better activity than standard drugs such as cisplatin. Additionally, these complexes showed better antimicrobial activity compared to their ligands, indicating their potential for therapeutic applications (Varma et al., 2020).

properties

IUPAC Name

7-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6/c1-14-11-15(2)28(27-14)20-13-25-22-18(19-5-3-4-10-24-19)12-26-29(22)21(20)16-6-8-17(23)9-7-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOAWDCLOWWLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(N3C(=C(C=N3)C4=CC=CC=N4)N=C2)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

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